REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[CH:16]=2)[C:9]([O:11]CC)=[O:10])[CH:5]=[CH:6][CH:7]=1.[Li+].[OH-].Cl>C1COCC1.O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[CH:16]=2)[C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is reacted for 2 hours at RT (LC-MS monitoring: complete conversion)
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the desired compound is extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The resulting crude is purified by flash chromatography (Hexane/EtOAc=1/1) in order
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(C(=O)O)NC1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |